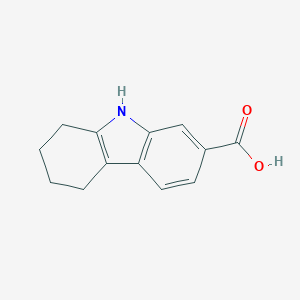

2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6,7,8,9-tetrahydro-5H-carbazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h5-7,14H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWDMUSCUJPFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid

An In-depth Technical Guide to the Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-7-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous biologically active alkaloids and functional organic materials.[1][2] Derivatives of this core, such as this compound, are of significant interest as intermediates for synthesizing more complex molecules with potential therapeutic applications, including antiviral, anticancer, and neuroprotective agents.[3] This guide provides a comprehensive overview of the predominant synthetic strategy for this target molecule, focusing on the venerable yet highly effective Fischer indole synthesis. We will delve into the mechanistic underpinnings, provide a field-tested experimental protocol, and contextualize the synthesis with a discussion of critical process parameters and alternative methodologies.

The Strategic Approach: Why the Fischer Indole Synthesis Dominates

While modern organic chemistry offers a vast arsenal of reactions for heterocycle synthesis, including palladium-catalyzed methods like the Buchwald-Hartwig amination, the Fischer indole synthesis remains the most direct and atom-economical route for constructing the tetrahydrocarbazole core from simple, commercially available precursors.[4][5][6][7] Its enduring prevalence for this class of compounds is rooted in its operational simplicity and the direct conversion of a phenylhydrazine and a ketone into the desired bicyclic system.

The synthesis of this compound via this method logically breaks down into two primary stages:

-

Preparation of the Key Hydrazine Intermediate: Synthesis of 4-hydrazinobenzoic acid.

-

Cyclization to the Carbazole Core: The acid-catalyzed reaction of 4-hydrazinobenzoic acid with cyclohexanone.

Below is a workflow diagram illustrating this overarching strategy.

Caption: Overall synthetic workflow from starting materials to the final product.

Synthesis of the Key Precursor: 4-Hydrazinobenzoic Acid

The carboxylic acid functionality on the target molecule originates from the hydrazine component. 4-Hydrazinobenzoic acid is a stable, crystalline solid that is typically prepared from 4-aminobenzoic acid in a two-step, one-pot sequence.[8][9]

-

Diazotization: 4-aminobenzoic acid is treated with sodium nitrite in the presence of a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C) to form an intermediate diazonium salt. The low temperature is critical to prevent the decomposition of the highly reactive diazonium species.

-

Reduction: The diazonium salt is then reduced in situ to the corresponding hydrazine. A common and effective reducing agent for this transformation is sodium sulfite or sodium bisulfite.[9][10]

The dual functionality of 4-hydrazinobenzoic acid, featuring a nucleophilic hydrazine group and a versatile carboxylic acid group, makes it an invaluable building block in medicinal chemistry.[8]

The Core Reaction: Mechanistic Insights into the Fischer Indole Synthesis

The Fischer indole synthesis transforms a phenylhydrazone into an indole under acidic conditions.[11] In our case, the phenylhydrazone is formed in situ from 4-hydrazinobenzoic acid and cyclohexanone.

The accepted mechanism proceeds as follows:[11][12]

-

Hydrazone Formation: The nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of cyclohexanone, followed by dehydration to yield the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer. This step is crucial as it sets the stage for the key bond-forming event.

-

[4][4]-Sigmatropic Rearrangement: Catalyzed by acid, the enamine undergoes a concerted pericyclic rearrangement. This is the heart of the Fischer synthesis, where a new C-C bond is formed between the aromatic ring and the cyclohexyl moiety, while the weak N-N bond is cleaved.

-

Rearomatization and Cyclization: The intermediate dienone-imine rearomatizes. The resulting amino group then performs an intramolecular nucleophilic attack on the imine carbon, forming a five-membered aminal ring.

-

Elimination of Ammonia: Finally, under acid catalysis, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring system and yielding the final tetrahydrocarbazole product.

The choice of acid catalyst is pivotal; both Brønsted acids (HCl, H₂SO₄, polyphosphoric acid, glacial acetic acid) and Lewis acids (ZnCl₂, BF₃·OEt₂) are effective.[5][11] For many tetrahydrocarbazole syntheses, glacial acetic acid serves as both the catalyst and the solvent, offering a convenient and moderately acidic medium that promotes all steps of the reaction cascade.[1][13]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Synthesis of 4-Hydrazinobenzoic Acid Hydrochloride

-

Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 13.7 g (0.1 mol) of 4-aminobenzoic acid in 100 mL of water and 25 mL of concentrated hydrochloric acid.

-

Diazotization: Cool the stirred suspension to 0–5 °C in an ice-salt bath. Prepare a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water and add it dropwise to the suspension over 30 minutes, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.

-

Reduction: In a separate 1 L beaker, prepare a solution of 26.0 g (0.25 mol) of sodium sulfite in 200 mL of water. Cool this solution to 0 °C. Add the cold diazonium salt solution portion-wise to the stirred sulfite solution. The temperature may rise; maintain it below 20 °C using an ice bath.

-

Hydrolysis & Isolation: After the addition is complete, heat the reaction mixture to 70–80 °C for 1 hour. Cool the mixture to room temperature and then acidify to pH 1-2 with concentrated hydrochloric acid. A precipitate will form.

-

Purification: Cool the mixture in an ice bath for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL) and then with a small amount of cold ethanol. Dry the product under vacuum to yield 4-hydrazinobenzoic acid hydrochloride as a solid.

Protocol 2: Synthesis of this compound

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 9.43 g (0.05 mol) of 4-hydrazinobenzoic acid hydrochloride and 5.4 g (0.055 mol) of cyclohexanone.

-

Reaction: Add 100 mL of glacial acetic acid to the flask. Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.[1]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold water with continuous stirring. A solid precipitate will form.

-

Isolation: Allow the suspension to stir for 30 minutes in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as methanol or an ethanol/water mixture, to afford pure this compound as a crystalline solid.[1][12]

Data Summary

The Fischer indole synthesis is robust and generally provides good to excellent yields for tetrahydrocarbazole derivatives. The table below summarizes typical conditions and outcomes.

| Reactants | Catalyst/Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Phenylhydrazine + Cyclohexanone | Glacial Acetic Acid | Reflux | 0.5 - 1 | ~50% | [13] |

| Phenylhydrazine HCl + Cyclohexanone | [bmim(BF4)] / MeOH | Reflux | 1 | 95% | [14] |

| Substituted Phenylhydrazines + Cyclohexanones | Glacial Acetic Acid | Reflux | 2 - 5 | 35-69% | [2] |

Yields are highly dependent on the specific substrates and reaction scale.

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through the classic Fischer indole synthesis, a testament to the reaction's power and efficiency. By starting with 4-aminobenzoic acid and cyclohexanone, the target molecule can be prepared in a straightforward, two-stage process with high yields. While modern cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki coupling offer unparalleled versatility for creating highly functionalized carbazole derivatives, the Fischer synthesis remains the go-to method for this fundamental scaffold.[15][16] For drug development professionals and researchers, mastering this protocol provides reliable access to a key intermediate for the exploration of novel chemical entities based on the privileged tetrahydrocarbazole core.

References

- The Chemical Backbone: Synthesis and Reactivity of 4-Hydrazinobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of 4-Hydrazinobenzoic Acid. Semantic Scholar.

- Synthesis of Carbazoles by Tandem C–H Activation and Buchwald–Hartwig Amination. Synfacts.

- Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Science Publishing.

- Synthesis of 4-(N-boc-hydrazino)benzoic acid. PrepChem.com.

- Carbazolo[2,1-a]carbazole derivatives via fischer indole synthesis. Request PDF.

- Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.

- Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry.

- Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. ResearchGate.

- Application Notes and Protocols for the Synthesis of 9-Phenylcarbazole via Buchwald-Hartwig Amination. Benchchem.

- 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube.

- Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC - NIH.

- The Fischer Reaction of Cyclohexanone Mesitylhydrazone. Evidence of a 1,4-Methyl Migration. Journal of the American Chemical Society.

- The Fischer Indole Synthesis. SciSpace.

- 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid. Smolecule.

- Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. ACS Publications.

- Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Taylor & Francis.

- 4-Hydrazinobenzoic acid 97 619-67-0. Sigma-Aldrich.

- 2,3,4,9-Tetrahydro-1H-carbazole. PMC - NIH.

- Combined C−H Functionalization/C−N Bond Formation Route to Carbazoles. Journal of the American Chemical Society.

- Method for preparing p-carboxyl phenylhydrazine. Google Patents.

- New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.

- Fischer Indole Synthesis. ResearchGate.

- Palladium nanoparticles supported on a carbazole functionalized mesoporous organic polymer: synthesis and their application as efficient catalysts for the Suzuki–Miyaura cross coupling reaction. RSC Publishing.

- Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications.

- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.

- Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. PMC - NIH.

- Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. PMC - NIH.

- This compound. CymitQuimica.

- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. ResearchGate.

- This compound. BLDpharm.

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.

Sources

- 1. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjarr.com [wjarr.com]

- 3. Buy 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid | 42497-46-1 [smolecule.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. scispace.com [scispace.com]

- 14. acgpubs.org [acgpubs.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Palladium nanoparticles supported on a carbazole functionalized mesoporous organic polymer: synthesis and their application as efficient catalysts for the Suzuki–Miyaura cross coupling reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Physicochemical Properties of 2,3,4,9-Tetrahydro-1H-Carbazole-7-Carboxylic Acid

Abstract: The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications in oncology, neurodegenerative disease, and infectious disease research.[1][2] The specific isomer, 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid, combines the lipophilic tricyclic core with an ionizable carboxylic acid group, creating a molecular profile with significant implications for drug development. Understanding its fundamental physicochemical properties—such as solubility, acidity (pKa), and lipophilicity (LogP)—is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for guiding formulation strategies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. While direct experimental data for this specific isomer is limited in public literature, we present established, self-validating protocols for its empirical determination, grounded in the analysis of its parent scaffold and related analogues. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of therapeutic agents based on the tetrahydrocarbazole framework.

Molecular Identity and Structural Attributes

The foundational step in characterizing any active pharmaceutical ingredient (API) is to confirm its molecular structure and fundamental properties. This compound (CAS: 729613-71-2) is a derivative of the parent 2,3,4,9-tetrahydro-1H-carbazole, featuring a carboxylic acid moiety at the 7-position of the aromatic ring. This substitution is critical, as it introduces a site for hydrogen bonding and a pH-dependent charge, significantly influencing the molecule's behavior compared to the non-functionalized core.

The structure consists of a benzene ring fused to a pyrrole ring (the carbazole portion), which is in turn fused to a saturated six-membered cyclohexane ring. The carboxylic acid group is attached to the para-position relative to the pyrrole nitrogen's fusion point on the benzene ring.

Table 1: Core Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 729613-71-2 | [3] |

| Molecular Formula | C₁₃H₁₃NO₂ | [3] |

| Molecular Weight | 215.25 g/mol | [3][4][5][6] |

| Physical Form | Solid | [3][5] |

| Canonical SMILES | C1CC2=C(C1)NC3=CC=C(C=C32)C(=O)O | |

Solid-State Characterization: Crystallography

The solid-state properties of an API, including its crystal form (polymorphism) and habit, directly impact critical manufacturing and formulation parameters like bulk density, flowability, stability, and dissolution rate. While the specific crystal structure of the 7-carboxylic acid derivative has not been publicly reported, analysis of the parent scaffold, 2,3,4,9-tetrahydro-1H-carbazole, reveals an orthorhombic crystal system.[7][8] The introduction of the carboxylic acid group provides strong hydrogen bond donor and acceptor capabilities, suggesting that the 7-carboxylic acid derivative will form a distinct, highly ordered crystal lattice stabilized by intermolecular hydrogen bonding between acid moieties.

The definitive technique for elucidating the three-dimensional atomic arrangement, confirming stereochemistry, and identifying intermolecular interactions is single-crystal X-ray diffraction (SC-XRD).

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the gold-standard workflow for determining the crystal structure of a novel compound.

-

Crystal Growth (Self-Validation Step):

-

Rationale: The ability to grow high-quality, single crystals is the primary validation of sample purity. Impurities or polymorphic mixtures typically inhibit the formation of a well-ordered lattice.

-

Procedure:

-

Dissolve the compound in a minimum amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane) to achieve saturation.

-

Employ slow evaporation by covering the vessel with a perforated seal and leaving it undisturbed in a vibration-free environment for several days to weeks.

-

Alternatively, use vapor diffusion by placing the saturated solution in a small vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent into the primary solvent reduces solubility, promoting crystallization.

-

Select a crystal with well-defined faces and no visible defects under a microscope.

-

-

-

Data Collection:

-

Mount the selected crystal on a goniometer head.

-

Place the goniometer on the diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.

-

Cool the crystal under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion and potential radiation damage.

-

Perform a series of diffraction experiments, rotating the crystal to collect a complete dataset of reflection intensities.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the model against the experimental data, adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between observed and calculated structure factors. The final refined structure provides precise bond lengths, angles, and details of intermolecular interactions.

-

Visualization: SC-XRD Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Ionization and Lipophilicity: pKa and LogP

The interplay between a molecule's acidity (pKa) and its lipophilicity (LogP) governs its behavior across biological membranes and its solubility in aqueous and lipid environments. These parameters are arguably the most critical for predicting oral bioavailability and overall ADME performance.

-

pKa (Acid Dissociation Constant): The pKa value indicates the pH at which the carboxylic acid group is 50% ionized. For this compound, the pKa will be dominated by the carboxylic acid function. Aromatic carboxylic acids, like benzoic acid, typically have a pKa around 4.2.[9] The tetrahydrocarbazole nucleus is weakly electron-donating, which may slightly increase the pKa relative to benzoic acid. At physiological pH (~7.4), the carboxylic acid will be almost completely deprotonated (COO⁻), rendering the molecule negatively charged and enhancing its aqueous solubility.

-

LogP (Octanol-Water Partition Coefficient): LogP is the measure of a compound's differential solubility in a lipophilic solvent (n-octanol) and a hydrophilic solvent (water). A high LogP indicates preference for lipid environments, correlating with better membrane permeability but potentially lower aqueous solubility and higher metabolic clearance. The large, aromatic tetrahydrocarbazole core is inherently lipophilic, while the ionized carboxylate at pH 7.4 is highly hydrophilic. The resulting LogP will be a balance of these opposing characteristics.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

System Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-10 mM) in a co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is limited.

-

Titration:

-

Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This is found at the midpoint of the steepest portion of the titration curve.

-

Visualization: Relationship between pH, pKa, and Ionization

Caption: Ionization state of the molecule as a function of pH relative to its pKa.

Aqueous Solubility

Solubility is a gatekeeper for oral drug absorption; a compound must dissolve in the gastrointestinal fluids before it can be absorbed into circulation. The solubility of this compound is expected to be highly pH-dependent due to its acidic nature. At low pH (e.g., in the stomach, pH 1-2), where the carboxylic acid is protonated and neutral, solubility will be minimal and governed by the lipophilic carbazole core. As the pH increases through the intestine (pH 6-7.5), the molecule will ionize to its carboxylate form, dramatically increasing its aqueous solubility. For context, the related isomer 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid has a reported solubility of >32.3 µg/mL at pH 7.4.[10]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This method (OECD Guideline 105) is the benchmark for determining the intrinsic solubility of a compound.

-

Preparation: Add an excess amount of the solid compound to vials containing buffers at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Equilibration (Self-Validation Step):

-

Rationale: The system must reach thermodynamic equilibrium. This is confirmed by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours) until it remains constant.

-

Procedure: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for at least 48 hours.

-

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the saturated supernatant.

-

Quantification:

-

Carefully remove an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable mobile phase.

-

Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the peak area to a standard curve of known concentrations.

-

Visualization: Shake-Flask Solubility Workflow

Caption: Standard workflow for the shake-flask solubility determination.

Conclusion

This compound is a promising scaffold for drug discovery, possessing structural features that are highly relevant to its biological activity and pharmaceutical development. Its key physicochemical properties are dictated by the balance between its large, lipophilic tetrahydrocarbazole core and its ionizable carboxylic acid group. This guide has outlined the theoretical basis for its expected behavior—notably its pH-dependent solubility and its distinct solid-state properties—and provided the authoritative, step-by-step experimental protocols required for their empirical determination. The rigorous application of these methods will generate the critical data needed to advance drug candidates based on this scaffold from discovery to clinical development.

References

-

(IUCr) Crystal structures of two new carbazole derivatives: ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate and 12-(benzenesulfonyl)-12H-quinolino[4,3-b]carbazole. (2022). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

S. Madhan, et al. (2014). Crystal Structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

ResearchGate. Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. Available at: [Link]

-

Semantic Scholar. The Crystal and Molecular Structure of Carbazole. Available at: [Link]

-

S. Madhan, et al. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

P. G. More, et al. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

PubChem. 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid. Available at: [Link]

-

S. Kumar, et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. Organic Communications. Available at: [Link]

-

NIST. 1H-Carbazole, 2,3,4,9-tetrahydro- Mass Spectrum. Available at: [Link]

-

NIST. 1H-Carbazole, 2,3,4,9-tetrahydro- UV/Visible Spectrum. Available at: [Link]

-

ChemUniverse. 2,3,4,9-tetrahydro-1h-carbazole-2-carboxylic acid. Available at: [Link]

-

S. Chakroborty & P. Panda. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Current Organic Synthesis. Available at: [Link]

-

ResearchGate. (PDF) 2,3,4,9-Tetrahydro-1H-carbazole. Available at: [Link]

-

D. S. B. D'Agosto, et al. (2020). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. Molecules. Available at: [Link]

-

Wikipedia. Tetrahydrocarbazole. Available at: [Link]

-

NIST. 1H-Carbazole, 2,3,4,9-tetrahydro- Phase change data. Available at: [Link]

-

Stratech. 2, 3, 4, 9-Tetrahydro-1H-carbazole-2-carboxylic acid, min 98%, 50 mg. Available at: [Link]

-

R. Williams. pKa Data Compiled by R. Williams. Available at: [Link]

-

PubChem. 1,2,3,4-Tetrahydrocarbazole. Available at: [Link]

Sources

- 1. 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid [benchchem.com]

- 2. Tetrahydrocarbazole - Wikipedia [en.wikipedia.org]

- 3. This compound [cymitquimica.com]

- 4. Buy 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid | 42497-46-1 [smolecule.com]

- 5. 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid AldrichCPR 42497-46-1 [sigmaaldrich.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | C13H13NO2 | CID 729801 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid (CAS 729613-71-2)

A Note on Scope: Publicly available research specifically detailing the synthesis, biological activity, and mechanism of action for 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid is limited. This guide, therefore, leverages established principles of organic synthesis and medicinal chemistry to provide a comprehensive technical overview. It combines data on the broader tetrahydrocarbazole class with a proposed, chemically sound pathway for the specific synthesis and characterization of the title compound, offering a foundational resource for researchers.

Introduction: The Tetrahydrocarbazole Privileged Scaffold

The 2,3,4,9-tetrahydro-1H-carbazole core is a prominent "privileged scaffold" in medicinal chemistry.[1] This tricyclic heterocyclic system, consisting of an indole ring fused to a cyclohexane ring, is a key structural motif in numerous natural products and pharmacologically active molecules.[1][2] Its rigid, three-dimensional structure provides an excellent framework for the spatial presentation of functional groups, enabling potent and selective interactions with a wide array of biological targets.

Derivatives of the tetrahydrocarbazole scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] The specific functionalization of the carbazole ring system allows for the fine-tuning of these pharmacological profiles, making it a highly attractive starting point for drug discovery and development programs. This guide focuses on the 7-carboxylic acid derivative, a structure poised for further chemical elaboration and biological investigation.

Physicochemical and Structural Properties

The introduction of a carboxylic acid group at the C7 position significantly influences the molecule's physicochemical properties, particularly its acidity, polarity, and potential for hydrogen bonding. These characteristics are critical for its behavior in biological systems, affecting solubility, membrane permeability, and target binding.

| Property | Value | Source / Method |

| CAS Number | 729613-71-2 | - |

| Molecular Formula | C₁₃H₁₃NO₂ | Calculation |

| Molecular Weight | 215.25 g/mol | Calculation[5] |

| Appearance | Solid (predicted) | [5] |

| Purity | >95% (typical for commercial samples) | [5] |

| Melting Point | Data not publicly available | - |

| Boiling Point | Data not publicly available | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Predicted |

| pKa | ~4-5 (for the carboxylic acid) | Predicted |

Synthesis and Characterization

The most direct and widely adopted method for constructing the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[6][7] This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with a ketone or aldehyde, followed by a[8][8]-sigmatropic rearrangement to form the indole ring.[9][10]

Proposed Synthesis Route

A logical and efficient synthesis of this compound proceeds via the Fischer indolization of 4-hydrazinobenzoic acid hydrochloride with cyclohexanone .

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established Fischer indole syntheses.[8][11] Optimization of reaction time, temperature, and purification methods may be required.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydrazinobenzoic acid hydrochloride (1.0 eq) and glacial acetic acid (or another suitable acid catalyst like polyphosphoric acid) to serve as both the solvent and catalyst.[11][12]

-

Addition of Reagents: Add cyclohexanone (1.1 eq) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (typically 100-120 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water. A precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with water to remove the acid catalyst.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Structural Characterization (Self-Validating System)

To ensure the trustworthiness of the synthesized compound, a rigorous analytical characterization is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons (typically in the 7.0-8.0 ppm region), the NH proton of the indole (a broad singlet, often >10 ppm), and the aliphatic protons of the cyclohexene ring (in the 1.5-3.0 ppm region).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of 13 distinct carbon environments, including the carbonyl carbon of the carboxylic acid (~170 ppm), aromatic carbons, and aliphatic carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the molecular weight of the compound ([M-H]⁻ at m/z 214.2 or [M+H]⁺ at m/z 216.2).

-

HPLC (High-Performance Liquid Chromatography): HPLC analysis is crucial for determining the purity of the final compound, ideally showing a single major peak.

Potential Biological Activity and Applications

While the specific biological target of this compound has not been reported, the broader class of carboxylated tetrahydrocarbazoles has shown promise in several therapeutic areas. The carboxylic acid moiety is a key functional group that can act as a hydrogen bond donor and acceptor or engage in ionic interactions, often enhancing binding affinity to biological targets like enzymes or receptors.

-

Antimicrobial Agents: Acid-functionalized carbazole derivatives have been designed and evaluated for their antibacterial potential.[13] Studies have shown that certain carbazole carboxylic acids exhibit potent activity against various bacterial strains, including S. aureus and E. coli.[13] The mechanism is hypothesized to involve the inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR).[13]

-

Anticancer Potential: The tetrahydrocarbazole scaffold is present in compounds with cytotoxic activity against various cancer cell lines.[1] The planar aromatic portion of the molecule can intercalate with DNA, while substituents can interact with proteins involved in cell cycle regulation or apoptosis.[11]

-

Neurological Applications: Various tetrahydrocarbazole derivatives have been investigated as ligands for serotonin receptors, such as 5-HT6, suggesting potential applications in treating cognitive disorders and other central nervous system conditions.[14]

Hypothesized Mechanism of Action: Enzyme Inhibition

Many biologically active molecules function by inhibiting enzymes. The carboxylic acid group on the title compound makes it a candidate for targeting enzyme active sites that contain complementary basic amino acid residues (e.g., Lysine, Arginine) or metal cofactors.

Caption: Hypothesized mechanism of action via competitive enzyme inhibition.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, chemical entity. As a member of the pharmacologically significant tetrahydrocarbazole family, it holds considerable potential for drug discovery. Its synthesis is readily achievable through the robust Fischer indole synthesis. The presence of a carboxylic acid provides a versatile handle for creating derivative libraries via amidation or esterification, enabling systematic exploration of structure-activity relationships (SAR).

Future research should focus on the definitive synthesis and purification of this compound, followed by broad-spectrum biological screening to identify its primary pharmacological activities. Elucidating its specific molecular targets will be a critical step in unlocking its therapeutic potential for researchers, scientists, and drug development professionals.

References

-

Murugavel, S., Kannan, P. S., SubbiahPandi, A., Surendiran, T., & Balasubramanian, S. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2405. Available at: [Link]

-

Mishra, R., & Kumar, A. (2017). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Current Drug Discovery Technologies, 14(2), 99-115. Available at: [Link]

-

Valmik, P. B., & Shingare, M. S. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. Records of Natural Products, 7(2), 127-134. Available at: [Link]

-

BioRxiv Preprint. (2023). Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic. bioRxiv. Available at: [Link]

-

Chaudhari, T. Y., & Patil, S. A. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. Available at: [Link]

-

Sarkar, S., & Ghosh, S. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(3), 2127-2135. Available at: [Link]

-

Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Al-Azzawi, A. M., & Al-Razzak, F. H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2392-2402. Available at: [Link]

-

Allen, C. F. H., & Wilson, C. V. (1947). The Fischer Indole Synthesis. Organic Syntheses, 27, 51. Available at: [Link]

-

Nature Publishing Group. (1949). The Fischer Indole Synthesis. Nature, 163, 835. Available at: [Link]

-

Wikipedia contributors. (2023). Tetrahydrocarbazole. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Glennon, R. A., et al. (2002). 1,2,3,4-tetrahydrocarbazoles as 5-HT6 serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-2112. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13664, 1,2,3,4-Tetrahydrocarbazole. PubChem. Available at: [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. wjarr.com [wjarr.com]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydrocarbazole - Wikipedia [en.wikipedia.org]

- 5. This compound [cymitquimica.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. acgpubs.org [acgpubs.org]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. biorxiv.org [biorxiv.org]

- 14. 1,2,3,4-tetrahydrocarbazoles as 5-HT6 serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 2,3,4,9-Tetrahydro-1H-carbazole-7-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The 2,3,4,9-tetrahydro-1H-carbazole core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its rigid, tricyclic structure provides a unique three-dimensional framework for the precise orientation of functional groups, enabling potent and selective interactions with a variety of biological targets. This technical guide delves into the biological activity of a specific derivative, 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid, with a primary focus on its role as a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). This guide is intended for researchers, scientists, and drug development professionals, providing in-depth insights into its mechanism of action, experimental evaluation, and therapeutic promise.

The Tetrahydrocarbazole Scaffold: A Foundation for Diverse Biological Activities

The tetrahydrocarbazole nucleus is a recurring motif in a wide array of pharmacologically significant molecules. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to:

-

Anticancer Properties: Certain tetrahydrocarbazole derivatives have exhibited cytotoxic effects against various cancer cell lines.[1]

-

Antimicrobial Activity: The scaffold has been explored for the development of novel antibacterial and antifungal agents.[2]

-

Neuroprotective Effects: Some derivatives have shown potential in the context of neurodegenerative diseases, including activity as cholinesterase inhibitors.[3]

-

Anti-inflammatory and Analgesic Potential: The inherent anti-inflammatory properties of the scaffold have been noted in several studies.

The versatility of the tetrahydrocarbazole core lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of its pharmacological profile. The introduction of a carboxylic acid moiety at the 7-position, as in our topic molecule, has proven to be a critical determinant for a particularly compelling biological activity: CRTH2 antagonism.

Primary Biological Target: The CRTH2 Receptor and its Role in Allergic Inflammation

The most significant and well-documented biological activity of this compound and its close derivatives is the antagonism of the CRTH2 receptor.[4][5]

2.1. The PGD₂-CRTH2 Signaling Axis

The CRTH2 receptor, a G-protein coupled receptor (GPCR), is a key player in the inflammatory cascade, particularly in type 2 inflammatory responses characteristic of allergic diseases.[2][6] Its endogenous ligand is prostaglandin D₂ (PGD₂), a major cyclooxygenase metabolite released primarily from activated mast cells.[1]

The binding of PGD₂ to CRTH2 on the surface of immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils triggers a signaling cascade that leads to:[7]

-

Chemotaxis: Migration of these inflammatory cells to the site of inflammation.[8]

-

Activation and Degranulation: Release of pro-inflammatory mediators.

-

Cytokine Production: Enhanced production of type 2 cytokines (e.g., IL-4, IL-5, IL-13), which further amplify the allergic response.[7]

This signaling pathway is a critical driver of the pathophysiology of allergic conditions like asthma, allergic rhinitis, and atopic dermatitis.[2][6]

2.2. Therapeutic Rationale for CRTH2 Antagonism

Given the central role of the PGD₂-CRTH2 axis in allergic inflammation, blocking this interaction with a receptor antagonist presents a highly attractive therapeutic strategy. An effective CRTH2 antagonist would be expected to inhibit the recruitment and activation of key inflammatory cells, thereby mitigating the symptoms and underlying pathology of allergic diseases.[2] Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have emerged as a promising class of potent and selective CRTH2 antagonists.[4][5]

Diagram 1: The PGD₂-CRTH2 Signaling Pathway in Allergic Inflammation

Caption: PGD₂ released from mast cells binds to the CRTH2 receptor, initiating a signaling cascade that drives allergic inflammation. CRTH2 antagonists, such as derivatives of this compound, block this interaction.

Synthesis and Chemical Properties

The synthesis of the 2,3,4,9-tetrahydro-1H-carbazole scaffold is typically achieved through the Fischer indole synthesis. This versatile and widely used method allows for the construction of the core heterocyclic system from readily available starting materials.

3.1. General Synthetic Workflow: Fischer Indole Synthesis

The classical approach involves the acid-catalyzed reaction of a phenylhydrazine derivative with a cyclohexanone derivative. For the synthesis of the core of our topic molecule, this would involve the reaction of a (4-hydrazinophenyl)carboxylic acid with cyclohexanone.

Diagram 2: General Workflow for the Synthesis of the Tetrahydrocarbazole Core

Caption: The Fischer indole synthesis provides a robust method for constructing the 2,3,4,9-tetrahydro-1H-carbazole core through a series of condensation, rearrangement, and aromatization steps.

3.2. Physicochemical Properties

The presence of the carboxylic acid group on the aromatic ring significantly influences the physicochemical properties of the molecule. It imparts acidic character and provides a key handle for hydrogen bonding interactions, which is crucial for its binding to the CRTH2 receptor. The tetrahydrocarbazole core contributes to the molecule's lipophilicity and rigid structure.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its derivatives as CRTH2 antagonists, a series of in vitro assays are essential. The following protocols provide a self-validating system for characterizing the potency and mechanism of action of these compounds.

4.1. Radioligand Binding Assay

Objective: To determine the binding affinity of the test compound for the human CRTH2 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]PGD₂) for binding to membranes prepared from cells expressing the CRTH2 receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture a cell line stably expressing the human CRTH2 receptor (e.g., HEK293 cells).

-

Harvest the cells and homogenize them in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membranes and resuspend them in an assay buffer. Determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of radiolabeled PGD₂ (e.g., [³H]PGD₂).

-

Add increasing concentrations of the test compound.

-

For determining non-specific binding, add a high concentration of an unlabeled known CRTH2 ligand.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

-

Incubation and Termination:

-

Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold buffer.

-

-

Detection and Analysis:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

4.2. Functional Assay: Calcium Mobilization

Objective: To assess the functional antagonist activity of the test compound by measuring its ability to inhibit PGD₂-induced intracellular calcium mobilization.

Principle: The CRTH2 receptor is coupled to Gαi, and its activation leads to a decrease in cAMP and an increase in intracellular calcium concentration ([Ca²⁺]i). This assay measures the change in [Ca²⁺]i in response to PGD₂ in the presence and absence of the antagonist.

Step-by-Step Methodology:

-

Cell Preparation:

-

Use a cell line endogenously or recombinantly expressing the CRTH2 receptor.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Assay Procedure:

-

Plate the dye-loaded cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control.

-

Stimulate the cells with a fixed concentration of PGD₂ (typically at its EC₈₀ concentration).

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the increase in fluorescence, which corresponds to the increase in [Ca²⁺]i.

-

Plot the percentage of inhibition of the PGD₂-induced calcium response against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting concentration-response curve.

-

4.3. Eosinophil Shape Change Assay

Objective: To evaluate the antagonist activity in a more physiologically relevant primary cell-based assay.

Principle: Activation of CRTH2 on eosinophils induces a rapid change in cell shape from a spherical to a polarized morphology. This can be quantified using flow cytometry.

Step-by-Step Methodology:

-

Eosinophil Isolation:

-

Isolate eosinophils from the whole blood of healthy or allergic donors using density gradient centrifugation and negative selection.

-

-

Assay Protocol:

-

Pre-incubate the isolated eosinophils with the test compound or vehicle.

-

Stimulate the cells with PGD₂.

-

Fix the cells at a specific time point after stimulation.

-

-

Flow Cytometry Analysis:

-

Analyze the fixed cells by flow cytometry, measuring the forward scatter (FSC) and side scatter (SSC) properties.

-

The change in cell shape is reflected by an increase in the FSC width.

-

-

Data Interpretation:

-

Quantify the percentage of cells that have undergone a shape change.

-

Determine the IC₅₀ of the antagonist for inhibiting the PGD₂-induced shape change.

-

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for the 7-position of the 2,3,4,9-tetrahydro-1H-carbazole is not extensively published in peer-reviewed literature, insights can be gleaned from patent literature.[4][9]

-

The Carboxylic Acid Moiety: The carboxylic acid group at the 7-position is a critical pharmacophore for CRTH2 antagonism. It is believed to mimic the carboxylate of the endogenous ligand, PGD₂, and form key ionic and hydrogen bond interactions within the receptor's binding pocket.[9]

-

Substitutions on the Carbazole Core: Modifications at other positions of the tetrahydrocarbazole ring can modulate potency, selectivity, and pharmacokinetic properties. For instance, substitutions on the nitrogen at the 9-position are common in many patented CRTH2 antagonists.[4][9]

-

Ester and Amide Derivatives: While the free carboxylic acid is crucial for activity, ester and amide derivatives can serve as prodrugs, which may be hydrolyzed in vivo to release the active parent compound.

Future Perspectives and Therapeutic Applications

The potent CRTH2 antagonist activity of this compound and its derivatives positions them as promising candidates for the treatment of a range of allergic and inflammatory disorders, including:

-

Asthma: Particularly eosinophilic asthma, where the PGD₂-CRTH2 pathway is a key driver of airway inflammation.[2][6]

-

Allergic Rhinitis: By inhibiting the recruitment of inflammatory cells to the nasal mucosa.

-

Atopic Dermatitis: By reducing the inflammatory response in the skin.

-

Other Eosinophilic Disorders: The mechanism of action suggests potential utility in other conditions characterized by eosinophilia.

Further research is warranted to fully elucidate the in vivo efficacy, safety, and pharmacokinetic profile of this class of compounds. Optimization of the lead structure could lead to the development of a novel oral therapy for the management of allergic diseases, offering an alternative or adjunct to current treatments.

Conclusion

This compound represents a key molecular entity within a promising class of CRTH2 receptor antagonists. Its well-defined mechanism of action, coupled with the synthetic tractability of the tetrahydrocarbazole scaffold, makes it a compelling area of investigation for drug discovery and development. The experimental protocols and scientific rationale presented in this guide provide a solid foundation for researchers to explore and advance this important class of therapeutic agents.

References

-

Wang, C. et al. (2018). Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition. Cell Research, 28(12), 1166–1177. [Link]

-

Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.). NISCAIR Online Periodicals Repository. [Link]

-

Prostaglandin D2 receptor modulators and how they work. (2024). Patsnap Synapse. [Link]

-

Domingo, C. et al. (2022). Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. PLOS ONE, 17(8), e0272591. [Link]

-

Spik, I. et al. (2011). The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge. The Journal of Immunology, 187(7), 3895–3901. [Link]

-

Pandey, S. K. et al. (2016). Depletion of major pathogenic cells in asthma by targeting CRTh2. The Journal of Clinical Investigation, 126(6), 2379–2394. [Link]

-

2,3,4,9-tetrahydro-1h-carbazole derivatives as crth2 receptor antagonists. (2006). WIPO Patentscope. [Link]

- 2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists. (2011).

-

Pettipher, R. et al. (2017). CRTH2 antagonists in asthma: current perspectives. Drug Design, Development and Therapy, 11, 3537–3544. [Link]

- AU2005320964A1 - 2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists. (2006).

-

Barnes, P. J. et al. (2017). CRTH2 antagonists in asthma: current perspectives. Drug Design, Development and Therapy, 11, 3537–3544. [Link]

-

He, R. et al. (2018). Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists in asthma: a systematic review and meta-analysis protocol. BMJ Open, 8(4), e020534. [Link]

-

HETEROCYCLIC COMPOUNDS AS CRTH2 RECEPTOR ANTAGONISTS. (2008). European Patent Office. [Link]

-

Shamri, R. et al. (2018). Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism. PLOS ONE, 13(7), e0199153. [Link]

-

Tetrahydroquinoline derivatives as CRTH2 antagonists. (2009). PubMed. [Link]

-

Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids. (2010). ACS Medicinal Chemistry Letters, 1(2), 59–63. [Link]

-

Jackson, D. J. et al. (2020). Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial. Thorax, 75(1), 27–35. [Link]

-

The therapeutic potential of CRTH2/DP2 beyond allergy and asthma. (2021). Cells, 10(10), 2577. [Link]

-

Liu, J. et al. (2009). Tetrahydroquinoline derivatives as CRTH2 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(24), 6840–6844. [Link]

-

7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. (2009). PubMed. [Link]

Sources

- 1. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 activates group 2 innate lymphoid cells through chemoattractant receptor-homologous molecule expressed on TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2006070325A2 - 2,3,4,9-tetrahydro-1h-carbazole derivatives as crth2 receptor antagonists - Google Patents [patents.google.com]

- 5. US8039474B2 - 2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists - Google Patents [patents.google.com]

- 6. scilit.com [scilit.com]

- 7. Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists in asthma: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. While direct experimental spectra for this specific derivative are not widely published, this document leverages extensive data from the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, to provide a robust and scientifically grounded interpretation. By understanding the spectroscopic signature of the core structure, researchers can confidently predict and interpret the data for its derivatives.

Introduction: The Importance of Structural Verification

2,3,4,9-tetrahydro-1H-carbazole and its derivatives are key structural motifs in a variety of biologically active compounds. Their synthesis, often achieved through methods like the Fischer indole synthesis, requires meticulous purification and structural confirmation.[1][2] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguous structure elucidation. This guide will walk through the expected spectroscopic data for the title compound, explaining the underlying principles and providing a framework for its analysis.

The molecular structure of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, has been confirmed by single-crystal X-ray diffraction, providing a solid foundation for our spectroscopic analysis.[3][4]

Molecular Structure of the Core Scaffold

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Ionization: The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This process generates a radical cation, the molecular ion (M⁺•).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Data Interpretation

For the parent compound, 2,3,4,9-tetrahydro-1H-carbazole (C₁₂H₁₃N), the expected molecular weight is approximately 171.24 g/mol .[5][6][7] The mass spectrum would show a prominent molecular ion peak at m/z = 171.

For This compound (C₁₃H₁₃NO₂), the molecular weight is 215.25 g/mol .[8]

| Ion | Formula | Expected m/z | Interpretation |

| [M]⁺• | C₁₃H₁₃NO₂⁺• | 215 | Molecular Ion |

| [M-OH]⁺ | C₁₃H₁₂NO⁺ | 198 | Loss of hydroxyl radical from the carboxylic acid |

| [M-COOH]⁺ | C₁₂H₁₂N⁺ | 170 | Loss of the carboxyl group (decarboxylation) |

| [M-CO]⁺• | C₁₂H₁₃NO⁺• | 187 | Loss of carbon monoxide |

The fragmentation pattern will be dominated by the loss of the carboxylic acid functional group, providing strong evidence for its presence.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An infrared beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to a detector.

-

Spectrum Generation: The data is processed using a Fourier transform to generate an infrared spectrum, which plots absorbance or transmittance as a function of wavenumber (cm⁻¹).

Data Interpretation

The IR spectrum of the parent 2,3,4,9-tetrahydro-1H-carbazole is available in the NIST database.[5] For the 7-carboxylic acid derivative, we expect to see additional characteristic peaks.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (indole) | ~3400 (broad) | Stretching |

| O-H (carboxylic acid) | 3300-2500 (very broad) | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 2950-2850 | Stretching |

| C=O (carboxylic acid) | 1720-1680 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| C-N | 1350-1250 | Stretching |

| C-O | 1320-1210 | Stretching |

| O-H | 1440-1395 and 950-910 | Bending |

The most telling signals for the successful synthesis of the carboxylic acid derivative will be the appearance of a strong, broad O-H stretch from the carboxylic acid and a sharp, intense C=O stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: The sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The sample tube is placed in the NMR spectrometer. For ¹H NMR, a short radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, longer acquisition times and often proton decoupling are required.

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum, which plots signal intensity versus chemical shift (in ppm).

¹H NMR Data Interpretation

The ¹H NMR spectrum of substituted tetrahydrocarbazoles has been reported.[9] Based on this, we can predict the spectrum for the 7-carboxylic acid derivative. The carboxylic acid proton will likely appear as a broad singlet far downfield. The aromatic protons will be deshielded due to the electron-withdrawing nature of the carboxylic acid group.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | 12.0-13.0 | br s | - | 1H |

| N-H | 8.0-9.0 | br s | - | 1H |

| H-8 | ~8.0 | d | ~1-2 | 1H |

| H-6 | ~7.8 | dd | ~8, ~1-2 | 1H |

| H-5 | ~7.4 | d | ~8 | 1H |

| H-1, H-4 | ~2.7-2.9 | m | - | 4H |

| H-2, H-3 | ~1.8-2.0 | m | - | 4H |

¹³C NMR Data Interpretation

A ¹³C NMR spectrum for 7-deutero-1-H-2,3,4,9-tetrahydrocarbazole provides valuable reference data for the carbon skeleton.[10] The introduction of a carboxylic acid group at the 7-position will have a significant impact on the chemical shifts of the aromatic carbons.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | 165-175 |

| C-7 | ~130 |

| Aromatic C-H | 110-130 |

| Aromatic Quaternary C | 125-140 |

| Aliphatic C-H₂ | 20-30 |

The most diagnostic signal will be the quaternary carbon of the carbonyl group in the downfield region.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of the target compound.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining experimental data from the parent compound with established principles of spectroscopic interpretation, researchers can confidently identify and characterize this important molecule. The provided protocols and data tables serve as a valuable resource for drug development professionals and scientists working in the field of medicinal chemistry.

References

- Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. (2013). ACG Publications.

-

Murugavel, S., Kannan, P. S., SubbiahPandi, A., Surendiran, T., & Balasubramanian, S. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, E64, o2433. Retrieved from [Link]

-

Murugavel, S., Kannan, P. S., SubbiahPandi, A., Surendiran, T., & Balasubramanian, S. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2433. Retrieved from [Link]

-

Supporting Information for manuscript. The Royal Society of Chemistry. Retrieved from [Link]

-

1H-Carbazole, 2,3,4,9-tetrahydro-. NIST WebBook. Retrieved from [Link]

-

1H-Carbazole, 2,3,4,9-tetrahydro-. NIST WebBook. Retrieved from [Link]

-

A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). Journal of Chemical Reviews, 4(1), 1-14. Retrieved from [Link]

-

1H-Carbazole, 2,3,4,9-tetrahydro-. NIST WebBook. Retrieved from [Link]

-

7-DEUTERO-1-H-2,3,4,9-TETRAHYDROCARBAZOL. SpectraBase. Retrieved from [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. wjarr.com [wjarr.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

- 6. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

- 7. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

- 8. This compound [cymitquimica.com]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and analytical logic required for the complete structure elucidation of this compound. As a key heterocyclic scaffold, the tetrahydrocarbazole nucleus is a foundational element in numerous natural products and pharmacologically active compounds.[1][2][3] The addition of a carboxylic acid moiety at the 7-position introduces a critical functional handle for further synthetic modification or for modulating physicochemical and biological properties.

This document moves beyond a simple listing of techniques, instead focusing on the causal relationships behind experimental choices and the integration of data from multiple analytical platforms to build an unassailable structural proof. The protocols and data presented herein are grounded in established chemical principles and serve as a self-validating framework for researchers working with this and related molecular entities.

Synthetic Pathway: The Fischer Indole Synthesis

The most reliable and widely adopted method for constructing the tetrahydrocarbazole core is the Fischer indole synthesis.[4][5] This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with a cyclic ketone, in this case, cyclohexanone.[1][6] For the target molecule, 4-hydrazinobenzoic acid is the required starting material.

The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. A thermally-driven[7][7]-sigmatropic rearrangement is the key bond-forming step, followed by the loss of ammonia to yield the aromatic indole ring system.[5] The choice of acid catalyst is critical; while Brønsted acids like acetic acid, hydrochloric acid, or sulfuric acid are common, Lewis acids such as zinc chloride can also be employed to drive the cyclization.[4][5][6]

Experimental Protocol: Synthesis

-

Reactant Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydrazinobenzoic acid (1.0 equivalent) in a suitable acidic medium, such as glacial acetic acid.

-

Addition of Ketone : To the heated solution, add cyclohexanone (1.1 equivalents) dropwise over a period of 30 minutes. The dropwise addition helps to control the initial exothermic reaction.

-

Reflux : Heat the reaction mixture to reflux (typically on a water bath or heating mantle) for 1-2 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Precipitation and Isolation : Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring. The crude product will precipitate as a solid.

-

Purification : Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acid, and then recrystallize from an appropriate solvent system (e.g., methanol or ethanol/water) to yield the purified this compound.[1]

Synthesis Workflow Diagram

Caption: Fischer Indole Synthesis workflow for the target compound.

Spectroscopic and Spectrometric Characterization

The cornerstone of structure elucidation lies in the synergistic use of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For the target molecule, the spectrum can be divided into distinct regions.

-

Aromatic Region (δ 7.0-8.5 ppm) : The protons on the benzene ring will appear here. Due to the substitution pattern, we expect three signals: a singlet for the proton at C8, a doublet for the proton at C5, and a doublet of doublets for the proton at C6.

-

Indole NH Proton (δ 8.0-11.0 ppm) : This proton typically appears as a broad singlet and its chemical shift can be concentration-dependent.

-

Aliphatic Region (δ 1.8-3.0 ppm) : The eight protons of the saturated cyclohexene ring will resonate in this region. The four methylene groups (C1, C2, C3, C4) will likely appear as complex multiplets due to overlapping signals. The protons on C1 and C4, being adjacent to the aromatic system, will be further downfield.[8]

-

Carboxylic Acid Proton (δ 10.0-13.0 ppm) : This proton gives a very broad singlet, often exchanged with D₂O.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Causality |

|---|---|---|---|---|

| ~11.5 | br s | 1H | -COOH | Deshielded acidic proton. |

| ~10.8 | br s | 1H | N-H (indole) | Deshielded proton on nitrogen in an aromatic ring. |

| ~8.2 | s | 1H | H-8 | Aromatic proton adjacent to the carboxylic acid group. |

| ~7.8 | dd | 1H | H-6 | Aromatic proton ortho to the carboxylic acid and meta to the indole nitrogen. |

| ~7.4 | d | 1H | H-5 | Aromatic proton ortho to the indole nitrogen. |

| ~2.8 | m | 2H | H-4 | Aliphatic protons adjacent to the aromatic ring. |

| ~2.6 | m | 2H | H-1 | Aliphatic protons adjacent to the aromatic ring. |

| ~1.9 | m | 4H | H-2, H-3 | Overlapping signals of the central aliphatic methylene groups. |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Carbonyl Carbon (δ ~168 ppm) : The carboxylic acid carbonyl carbon is highly deshielded and appears far downfield.

-

Aromatic Carbons (δ 110-140 ppm) : The spectrum will show eight distinct signals for the carbons of the fused aromatic system. Quaternary carbons will typically have lower intensities.

-

Aliphatic Carbons (δ 20-30 ppm) : The four methylene carbons of the cyclohexene ring will appear in the upfield region.[8][9]

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment | Causality |

|---|---|---|

| ~168.0 | C=O | Carboxylic acid carbonyl. |

| ~138.0 | C-4a | Quaternary carbon at the fusion of the two aromatic rings. |

| ~135.5 | C-9a | Quaternary carbon at the fusion of the aromatic and aliphatic rings. |

| ~129.0 | C-7 | Aromatic carbon attached to the carboxylic acid group. |

| ~125.0 | C-5a | Quaternary carbon at the fusion of the two aromatic rings. |

| ~122.0 | C-6 | Aromatic methine carbon. |

| ~120.0 | C-8 | Aromatic methine carbon. |

| ~118.0 | C-8a | Quaternary carbon at the fusion of the aromatic and aliphatic rings. |

| ~112.0 | C-5 | Aromatic methine carbon. |

| ~25.5 | C-4 | Aliphatic methylene carbon. |

| ~23.0 | C-1 | Aliphatic methylene carbon. |

| ~22.5 | C-2 | Aliphatic methylene carbon. |

| ~22.0 | C-3 | Aliphatic methylene carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3300-3450 | N-H Stretch | Indole N-H | Confirms the presence of the indole secondary amine.[10][11] |

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid | A very broad band, characteristic of the hydrogen-bonded OH group. |

| ~3050 | C-H Stretch (sp²) | Aromatic C-H | Indicates the presence of the aromatic ring. |

| 2850-2960 | C-H Stretch (sp³) | Aliphatic C-H | Confirms the saturated portion of the molecule. |

| ~1680 | C=O Stretch | Carboxylic Acid | Strong absorption confirming the carbonyl of the acid group. |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and structural features.

-

Molecular Ion (M⁺) : For C₁₃H₁₃NO₂, the exact mass is 215.0946 g/mol . A high-resolution mass spectrometry (HRMS) measurement confirming this mass provides strong evidence for the molecular formula.[12]

-

Fragmentation : Key fragmentation pathways would include:

Table 4: Predicted Mass Spectrometry Data

| m/z | Identity | Interpretation |

|---|---|---|

| 215 | [M]⁺ | Molecular ion peak. |

| 198 | [M-OH]⁺ | Loss of hydroxyl radical. |